2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide
Description
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide is a chemical compound with potential applications in various scientific fields. This compound features a bromo-substituted benzene ring, a formyl group, and an acetamide moiety, making it a versatile intermediate for further chemical transformations.
Properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11-3-2-4-14(7-11)18-16(20)10-21-15-6-5-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXMPUNFBPAZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide typically involves multiple steps:
Bromination: : Starting with 2-formylphenol, bromination at the para-position is achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the Acetamide: : The brominated phenol is then reacted with chloroacetic acid to form the corresponding chloroacetate ester.
Amination: : Finally, the chloroacetate ester is treated with 3-methylphenylamine under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring efficient reaction conditions and purification processes. Continuous flow reactors and automated systems might be employed to enhance productivity and maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The formyl group can be oxidized to a carboxylic acid.
Reduction: : The bromo group can be reduced to a hydrogen atom.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : 2-(4-bromo-2-carboxyphenoxy)-N-(3-methylphenyl)acetamide
Reduction: : 2-(4-bromo-2-hydroxyphenoxy)-N-(3-methylphenyl)acetamide
Substitution: : Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.
Biology: : It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: : Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: : Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes, inhibiting or activating them. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2-formylphenoxy)acetic acid
2-(4-bromo-2-hydroxyphenoxy)acetamide
2-(4-bromo-2-carboxyphenoxy)acetamide
Uniqueness
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its presence of both bromo and formyl groups on the benzene ring, along with the acetamide moiety, makes it particularly versatile compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
